molecular formula C12H16ClNO B14179595 [4-(2-Chlorophenyl)piperidin-4-yl]methanol CAS No. 925218-22-0

[4-(2-Chlorophenyl)piperidin-4-yl]methanol

Cat. No.: B14179595
CAS No.: 925218-22-0
M. Wt: 225.71 g/mol
InChI Key: SVOXQYQIXSNDLD-UHFFFAOYSA-N
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Description

[4-(2-Chlorophenyl)piperidin-4-yl]methanol: is a chemical compound with the molecular formula C12H16ClNO and a molecular weight of 225.71 g/mol It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a chlorophenyl group attached to the piperidine ring

Preparation Methods

The synthesis of [4-(2-Chlorophenyl)piperidin-4-yl]methanol typically involves the reaction of 2-chlorobenzaldehyde with piperidine under specific conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .

Chemical Reactions Analysis

[4-(2-Chlorophenyl)piperidin-4-yl]methanol undergoes various chemical reactions, including:

Scientific Research Applications

[4-(2-Chlorophenyl)piperidin-4-yl]methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various medical conditions, including neurological disorders and pain management.

    Industry: It is utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of [4-(2-Chlorophenyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits for neurological conditions .

Comparison with Similar Compounds

[4-(2-Chlorophenyl)piperidin-4-yl]methanol can be compared to other similar compounds, such as:

Properties

CAS No.

925218-22-0

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

[4-(2-chlorophenyl)piperidin-4-yl]methanol

InChI

InChI=1S/C12H16ClNO/c13-11-4-2-1-3-10(11)12(9-15)5-7-14-8-6-12/h1-4,14-15H,5-9H2

InChI Key

SVOXQYQIXSNDLD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CO)C2=CC=CC=C2Cl

Origin of Product

United States

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